NK₁ Receptor Pharmacophore Potency: CF₃-Tetrazole vs. Unsubstituted Tetrazole in Direct Head-to-Head SAR
In a systematic SAR study of C-1 tetrazole substitutions on the GR203040 piperidine scaffold, the 5-trifluoromethyl analog (GR205171/Vofopitant) was identified as the most potent antagonist for inhibiting X-irradiation-induced emesis, surpassing all other C-1 substituents tested. GR205171 achieved a human NK₁ receptor binding affinity of pKᵢ = 10.6 (Kᵢ = 0.025 nM) versus the unsubstituted tetrazole parent GR203040, and demonstrated exquisite selectivity with negligible affinity at NK₂ and NK₃ receptors (pIC₅₀ < 5.0) . The identical 5-CF₃-tetrazole-1-yl pharmacophoric element present in the target building block is therefore validated as the optimal substituent in this therapeutically relevant series [1].
| Evidence Dimension | Human NK₁ receptor binding affinity (pKᵢ) |
|---|---|
| Target Compound Data | pKᵢ = 10.6 (Kᵢ = 0.025 nM) for GR205171 containing the 5-CF₃-tetrazole-1-yl-piperidine motif |
| Comparator Or Baseline | GR203040 (unsubstituted tetrazole analog): structurally identical except tetrazole C-1 bears H instead of CF₃ |
| Quantified Difference | GR205171 was the most potent antagonist among all C-1 substitutions tested; rank order in pKᵢ: GR205171 > aprepitant ≥ L-733,060 > NKP-608 [1] |
| Conditions | [³H]-Substance P competitive binding assay, human NK₁ receptor expressed in CHO cells; anti-emetic efficacy measured by X-irradiation-induced emesis in ferret (in vivo) |
Why This Matters
The CF₃-tetrazole moiety is not a generic substituent — it is the critical pharmacophoric element that drove the highest NK₁ receptor affinity and broadest anti-emetic efficacy in a clinically precedented chemical series.
- [1] Griffiths S, Clark C, Bom A, et al. [³H]GR205171 displays similar NK₁ receptor binding profile in gerbil and human brain. Br J Pharmacol. 2006;148(1):39-45. doi:10.1038/sj.bjp.0706706 View Source
